molecular formula C19H25N3O B2588749 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415472-94-3

5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine

Cat. No. B2588749
M. Wt: 311.429
InChI Key: KGVGWFLNJIBHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyrimidine family and has a unique chemical structure that makes it a promising candidate for various biological applications.

Mechanism Of Action

The mechanism of action of 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine is not fully understood. However, it has been found to act as a potent inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine in lab experiments is its potent activity and specificity towards certain enzymes and biological processes. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine. One of the most promising areas of research is in the development of new cancer therapies. This compound has shown significant potential as a drug candidate for the treatment of various types of cancer, and further research is needed to fully understand its mechanism of action and to develop more effective therapies. Additionally, this compound has also shown potential for use in the treatment of neurological disorders, and further research is needed to explore its neuroprotective effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 4-chloropyrimidine with 1-phenylethylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain 5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine. This synthesis method has been widely used in scientific research and has been found to be reliable and efficient.

Scientific Research Applications

5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown significant potential as a drug candidate for the treatment of various diseases. It has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

5-ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-3-16-13-20-19(21-14-16)23-18-9-11-22(12-10-18)15(2)17-7-5-4-6-8-17/h4-8,13-15,18H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVGWFLNJIBHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine

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